5-Amino-1-cyclopentyl-1H-pyrazol-3-ol
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Overview
Description
Preparation Methods
The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to yield the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group at the 5-position can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function . These interactions can modulate biological processes, making the compound useful in various research and therapeutic applications .
Comparison with Similar Compounds
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol can be compared with other similar compounds, such as:
5-Amino-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole ring structure but with a nitrile group at the 4-position.
5-Amino-4-hydroxyiminopyrazole: This compound features a hydroxyimino group at the 4-position, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-amino-2-cyclopentyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEUJIDJQYIEKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355440 |
Source
|
Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436088-87-8 |
Source
|
Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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